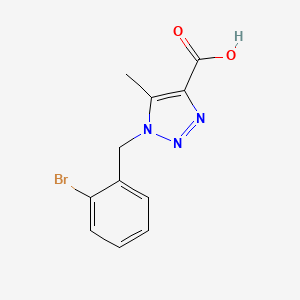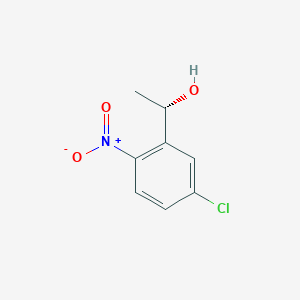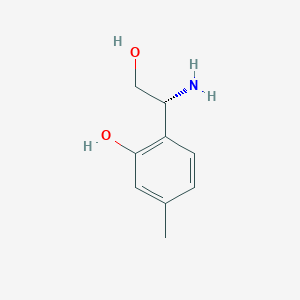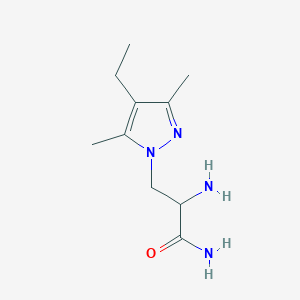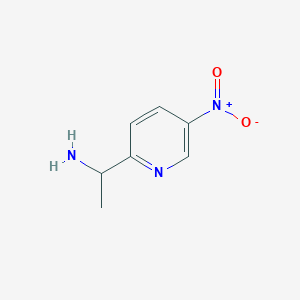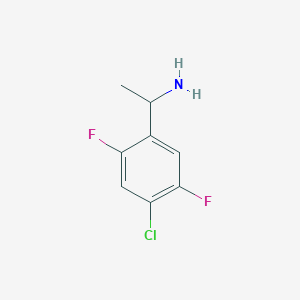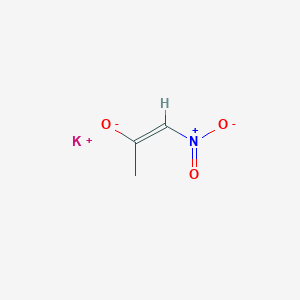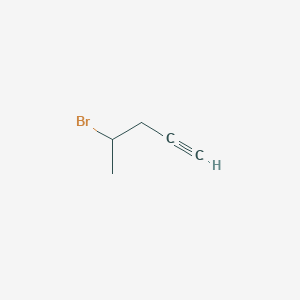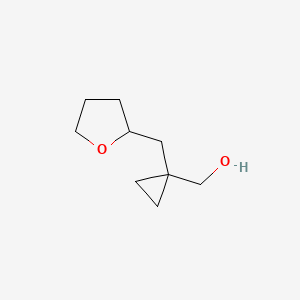
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H16O2 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with tetrahydrofuran under specific conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of tetrahydrofuran to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: A simpler analog with similar reactivity but lacking the tetrahydrofuran ring.
Tetrahydrofuran-2-methanol: Similar structure but with different reactivity due to the absence of the cyclopropyl group.
Uniqueness
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in its simpler analogs .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
[1-(oxolan-2-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H16O2/c10-7-9(3-4-9)6-8-2-1-5-11-8/h8,10H,1-7H2 |
Clé InChI |
PJTKEZHETNCHPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





